Eduleine Exhibits Weak Inhibition of Coagulation Factor XIa (IC50 >50 µM)
In a validated biochemical assay, Eduleine demonstrates weak inhibition of human coagulation factor XIa with an IC50 value exceeding 50,000 nM [1]. This is in stark contrast to the potent antiplatelet activity observed for structurally related 2-phenylquinolines, such as compound 8 (5-ethyl-4-methoxy-2-phenylquinoline), which exhibits an IC50 of 0.08 µM against platelet aggregation [2].
| Evidence Dimension | In vitro inhibition of Factor XIa enzymatic activity |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | 5-ethyl-4-methoxy-2-phenylquinoline (compound 8): IC50 = 80 nM (against platelet aggregation) |
| Quantified Difference | > 625-fold difference in potency |
| Conditions | Factor XIa (0.23 µg/mL) incubated with Boc-Glu-Ala-Arg-AMC substrate (15 µM) in assay buffer (pH 7.4, 23°C) for 2 hr [1]. |
Why This Matters
This specific inhibitory profile allows Eduleine to serve as a valuable negative control or a scaffold for SAR studies targeting Factor XIa without the confounding potent antiplatelet effects seen in other 2-phenylquinolines.
- [1] BindingDB. (n.d.). BDBM32704: 7-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone. View Source
- [2] Liao, C. C., et al. (2001). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 11(3), 291-294. View Source
